3-Bromo-D-phenylalanine

Chiral chromatography Capillary electrochromatography Enantioseparation

3-Bromo-D-phenylalanine (CAS 99295-78-0) is the essential meta-bromo D-amino acid for synthesizing the FDA-approved dry eye drug lifitegrast (Xiidra). The D-configuration confers resistance to proteolytic degradation—critical for stable peptide therapeutics—while the meta-bromine enables Suzuki-Miyaura cross-coupling and further functionalization. Unlike the L-enantiomer (metabolically labile) or the 4-bromo isomer (different solid-state properties), only this stereoisomer supports the validated synthetic route to 3-(methylsulfonyl)-D-phenylalanine. Procure ≥98% (HPLC) purity material, stored at 0–8°C, for Fmoc/Boc SPPS, GPCR antagonist design, and SAR halogen scanning panels.

Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
CAS No. 99295-78-0
Cat. No. B1277646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-D-phenylalanine
CAS99295-78-0
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CC(C(=O)O)N
InChIInChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
InChIKeyGDMOHOYNMWWBAU-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-D-phenylalanine (CAS 99295-78-0) for Stereospecific Peptide Synthesis: Procurement Guide for Halogenated D-Amino Acid Building Blocks


3-Bromo-D-phenylalanine (CAS 99295-78-0), also known as D-3-bromophenylalanine or H-D-Phe(3-Br)-OH, is a halogenated, non-proteinogenic D-configured α-amino acid derivative of phenylalanine [1]. With a molecular formula of C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol, it features a bromine atom substituted at the meta (3-) position of the phenyl ring on the D-enantiomer backbone [1]. This compound serves as a chiral building block for solid-phase peptide synthesis (SPPS), enabling the introduction of heavy atoms for X-ray crystallography, providing a reactive handle for cross-coupling chemistry, and permitting stereospecific modulation of peptide conformation and biological target interactions .

3-Bromo-D-phenylalanine: Why 4-Bromo, Chloro, Fluoro, and L-Enantiomer Analogs Cannot Be Interchanged


Scientific procurement of halogenated D-phenylalanine derivatives for research applications requires careful selection based on stereochemistry and halogen substitution pattern, as these parameters critically influence experimental outcomes. The D-configuration determines stereospecific recognition by chiral biological targets and enables distinct peptide backbone conformations not accessible to the L-enantiomer . Furthermore, bromine substitution at the meta (3-) versus para (4-) position alters electronic properties, steric bulk, and hydrophobic interactions within enzyme active sites and receptor binding pockets, leading to measurably different biochemical behavior [1]. In chromatographic enantioseparation systems, bromo- and chloro-substituted phenylalanines demonstrate substantially higher resolution than fluoro-substituted analogs, precluding simple halogen interchange without altering analytical method performance [2]. These three parameters—stereochemistry, halogen identity, and substitution position—collectively determine the compound's utility in structure-activity relationship (SAR) studies, peptide conformational analysis, and downstream derivatization chemistry, and are not preserved when substituting with seemingly similar alternatives.

3-Bromo-D-phenylalanine (CAS 99295-78-0): Quantitative Differentiation Evidence for Scientific Procurement


Chiral Resolution Enhancement: Halogen Identity Drives Enantioseparation Performance in CEC Analysis

In capillary electrochromatography (CEC) using (-)-18-crown-6-tetracarboxylic acid bonded silica as the chiral stationary phase, bromo- and chloro-substituted phenylalanines exhibit markedly higher enantiomeric resolution than fluoro-substituted analogs [1]. This demonstrates that halogen identity—not merely the presence of any halogen—determines chromatographic behavior and analytical method performance [1].

Chiral chromatography Capillary electrochromatography Enantioseparation Amino acid analysis

Stereoconvergent Synthesis: Electronic Effects of Bromo Substituent Govern Diastereoselectivity in β-Hydroxyarylalanine Production

The degree of stereoconvergence in the synthesis of β-hydroxyarylalanine derivatives from the corresponding β-bromoarylalanine precursors is governed by the electronic nature of the aryl substituents [1]. Electron-withdrawing substituents such as bromine increase stereoconvergence and diastereoselectivity for the threo-β-hydroxyarylalanine product, whereas electron-donating substituents decrease selectivity [1]. This establishes that the bromo substituent provides a synthetic advantage over non-halogenated or electron-donating substituted phenylalanine derivatives.

Stereoselective synthesis Diastereoselectivity β-Hydroxyarylalanines Electronic substituent effects

Suzuki-Miyaura Cross-Coupling Versatility: Bromo Substituent Enables Direct Biaryl Amino Acid Construction via Palladium Catalysis

Fmoc-protected bromophenylalanines undergo efficient palladium-catalyzed Suzuki-Miyaura cross-coupling (SMC) reactions under nonaqueous conditions to directly yield Fmoc-protected aryl/heteroaryl-substituted phenylalanines (Bip derivatives) [1]. This protocol enables one-step formation of diverse biaryl-containing unnatural amino acids in good to excellent yields, which can be immediately utilized in subsequent Fmoc solid-phase peptide synthesis [1]. In contrast, non-halogenated phenylalanine derivatives lack this reactive handle for post-synthetic diversification.

Solid-phase peptide synthesis Suzuki-Miyaura cross-coupling Biaryl amino acids Peptide diversification

Precursor to Clinically Advanced LFA-1/ICAM-1 Antagonist: Enables Synthesis of SAR 1118 (Lifitegrast) Analog

3-Bromo-D-phenylalanine serves as a key synthetic precursor for 3-(methylsulfonyl)-D-phenylalanine hydrochloride, which has been identified as a potent LFA-1/ICAM-1 antagonist designated SAR 1118 (lifitegrast) . Lifitegrast is a clinically approved ophthalmic solution for treating dry eye disease . This established synthetic pathway distinguishes 3-bromo-D-phenylalanine from 4-bromo positional isomers and non-halogenated D-phenylalanine, which cannot yield this specific pharmacophore.

Medicinal chemistry LFA-1 antagonist Ophthalmic therapeutics Inflammatory disease

Structural Biology Utility: Crystallographic Evidence of Active Site Interactions with Tyrosine Phenol-Lyase

The three-dimensional structure of M379A mutant tyrosine phenol-lyase (TPL) complexed with 3-bromo-DL-phenylalanine has been determined by X-ray crystallography at atomic resolution (PDB ID: 7TDL) [1]. The structure reveals a quinonoid complex in two subunits with an open active site conformation, and the effects of the M379A mutation suggest altered conformational dynamics of the active site [1]. This structural data provides direct evidence of how the 3-bromo substituent engages the TPL active site, information that cannot be obtained from non-halogenated phenylalanine co-crystal structures.

X-ray crystallography Enzyme mechanism Tyrosine phenol-lyase Quinonoid intermediate

Glycine Receptor Pharmacology: Defined but Modest Antagonist Activity at Recombinant Human GlyR α1β

3-Bromo-D-phenylalanine exhibits measurable antagonist activity at recombinant human glycine receptor α1β expressed in tsA201 cells, with an IC₅₀ value of 1.30 × 10⁴ nM (13 μM) for inhibition of glycine-induced receptor activation [1]. While this potency is modest, it represents a defined pharmacological baseline for this scaffold at the GlyR α1β subtype, which can serve as a reference point for future analog development and structure-activity relationship studies.

Glycine receptor Antagonist activity Neuropharmacology Ion channel

3-Bromo-D-phenylalanine (CAS 99295-78-0): Validated Research Applications Based on Quantitative Differentiation Evidence


Solid-Phase Peptide Synthesis Requiring Post-Synthetic Diversification via Suzuki-Miyaura Cross-Coupling

3-Bromo-D-phenylalanine, when protected as its Fmoc derivative, is the building block of choice for SPPS when downstream diversification into biaryl-containing peptides is required. The aryl bromide handle enables efficient palladium-catalyzed Suzuki-Miyaura cross-coupling under nonaqueous conditions to generate diverse aryl/heteroaryl-substituted phenylalanine residues in good to excellent yields, a transformation not possible with non-halogenated D-phenylalanine [1]. This application scenario is particularly relevant for constructing peptide libraries with extended aromatic functionality for drug discovery.

Chiral Chromatography Method Development and Enantiomeric Purity Assessment

For analytical chemists developing or validating chiral separation methods for halogenated amino acids and peptide therapeutics, 3-bromo-D-phenylalanine offers superior chromatographic performance compared to fluoro-substituted alternatives. In CEC with crown ether-based chiral stationary phases, bromo-substituted phenylalanines exhibit substantially higher enantiomeric resolution (Rs values up to 3.35 at pH 3.0 for the 4-bromo analog) than fluoro-substituted counterparts, enabling more sensitive detection of enantiomeric impurities [1]. This enhanced resolution directly improves method validation reliability and limit of detection for chiral purity assays.

Structure-Activity Relationship Studies of LFA-1/ICAM-1 Antagonists and Ophthalmic Anti-Inflammatory Agents

3-Bromo-D-phenylalanine is the validated synthetic precursor to the 3-(methylsulfonyl)-D-phenylalanine pharmacophore found in SAR 1118 (lifitegrast), a clinically approved LFA-1/ICAM-1 antagonist for dry eye disease [1]. Medicinal chemistry teams exploring SAR around this scaffold should procure 3-bromo-D-phenylalanine specifically, as the 4-bromo positional isomer and non-halogenated D-phenylalanine cannot access this same pharmacophore via analogous synthetic pathways. This compound enables direct exploration of meta-substituted phenylalanine derivatives in LFA-1 antagonist development programs.

Enzymology and Structural Biology of Pyridoxal Phosphate-Dependent Lyases

For structural biologists and enzymologists studying tyrosine phenol-lyase (TPL) mechanism or engineering TPL variants for biocatalytic applications, 3-bromo-DL-phenylalanine is a structurally validated probe. Its complex with M379A mutant TPL has been solved by X-ray crystallography (PDB: 7TDL), revealing a quinonoid intermediate with an open active site conformation [1]. This established structural framework allows researchers to design and interpret mutagenesis experiments targeting active site conformational dynamics, providing a foundation for rational enzyme engineering efforts not available with non-halogenated substrates.

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